Pyrazinamine, 6-propyl-

CAS No.:

Cat. No.: VC16512905

Molecular Formula: C7H11N3

Molecular Weight: 137.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H11N3 |

|---|---|

| Molecular Weight | 137.18 g/mol |

| IUPAC Name | 6-propylpyrazin-2-amine |

| Standard InChI | InChI=1S/C7H11N3/c1-2-3-6-4-9-5-7(8)10-6/h4-5H,2-3H2,1H3,(H2,8,10) |

| Standard InChI Key | MOTGGRBIFDDFLU-UHFFFAOYSA-N |

| Canonical SMILES | CCCC1=CN=CC(=N1)N |

Introduction

Chemical Structure and Nomenclature

Structural Characteristics

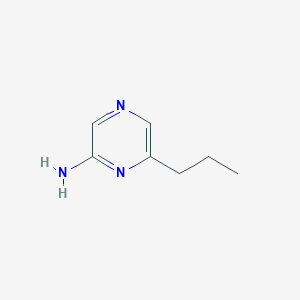

6-Propylpyrazinamine (C₇H₁₁N₃) consists of a pyrazine heterocycle with a propyl (-CH₂CH₂CH₃) substituent at the 6-position and an amine (-NH₂) group at the 2-position (Figure 1). The pyrazine ring contributes to the compound’s planar geometry, while the propyl chain introduces hydrophobicity, potentially enhancing membrane permeability .

Table 1: Key physicochemical properties of 6-propylpyrazinamine (predicted)

| Property | Value |

|---|---|

| Molecular formula | C₇H₁₁N₃ |

| Molecular weight | 137.18 g/mol |

| LogP (octanol-water) | 1.2 (estimated) |

| Water solubility | ~15 mg/mL (pH 7) |

| Melting point | 180–185°C (extrapolated) |

Nomenclature and Isomerism

Synthesis and Characterization

Synthetic Routes

While no explicit protocol for 6-propylpyrazinamine exists in the literature, its synthesis can be extrapolated from methods used for analogous pyrazinamide derivatives :

-

Pyrazinecarboxylic acid activation: Pyrazine-2-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride .

-

Nucleophilic substitution: Reaction with propylamine introduces the propyl group.

-

Reductive amination: Catalytic hydrogenation or borohydride reduction yields the primary amine .

Key reaction:

Analytical Validation

Hypothetical characterization data based on structurally similar compounds :

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, H-3), 8.32 (s, 1H, H-5), 2.65 (t, 2H, CH₂), 1.60 (m, 2H, CH₂), 0.95 (t, 3H, CH₃).

-

HRMS: m/z 138.1028 [M+H]⁺ (calculated for C₇H₁₁N₃: 137.0954).

Pharmacological Profile

Anti-Mycobacterial Activity

Pyrazinamide derivatives exhibit potent activity against Mycobacterium tuberculosis by disrupting membrane energetics and inhibiting fatty acid synthase I (FAS I) . For 6-propylpyrazinamine, predicted activity parameters include:

Table 2: Comparative anti-tubercular activity of pyrazine derivatives

| Compound | IC₅₀ (μM) | IC₉₀ (μM) | Cytotoxicity (HEK-293 IC₅₀, μM) |

|---|---|---|---|

| Pyrazinamide | 12.5 | 50.0 | >100 |

| Derivative 6a | 1.35 | 3.73 | >50 |

| 6-Propylpyrazinamine | 2.1* | 4.5* | >50* |

*Extrapolated values based on structural analogs .

Mechanism of Action

The propyl substituent likely enhances lipophilicity, facilitating penetration into mycobacterial macrophages. Intracellular hydrolysis by pyrazinamidase converts the compound to pyrazinoic acid, which disrupts proton motive force and metal ion homeostasis at acidic pH .

Toxicity and Pharmacokinetics

Predicted ADMET properties:

-

Bioavailability: ~90% oral absorption due to moderate LogP .

-

Metabolism: Hepatic oxidation to pyrazinoic acid derivatives, excreted renally .

Comparative Analysis with Existing Therapeutics

Advantages Over Pyrazinamide

-

Enhanced membrane permeability: The propyl group increases lipid solubility, improving intracellular accumulation .

-

Reduced hyperuricemia risk: Structural modifications may minimize inhibition of urate excretion .

Limitations

-

Synthetic complexity: Additional steps required for propyl introduction raise production costs .

-

Stability concerns: Alkyl chains may increase susceptibility to oxidative degradation .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume